4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Overview
Description
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide, also known as DASP, is a hemicyanine dye that can be used as a fluorescence probe . Its fluorescent property can be tuned by adjusting the pH of the solution . It can be photoexcited for internal twisting that forms an intermolecular charge transfer state .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide include its solubility in DMSO (15 mg/mL, clear), its orange to dark orange-red color, and its storage temperature of -20°C .Scientific Research Applications
Mitochondrial pH Imaging : This compound, when synthesized as a mitochondrial-targeted pH fluorescent probe, demonstrated remarkable pH-dependent behavior in a linear range suitable for mitochondrial pH. It exhibited a large Stokes shift, reducing excitation light interference, and was successfully applied in live HepG2 cells for visualizing mitochondrial pH fluctuations (Lin et al., 2018).
Spectroscopic Properties Study : Research on stilbazolium salts with dimethylamino substituents, including this compound, focused on their spectral properties' pH dependence. The study integrated experimental and computational approaches to understand the acidochromism of absorption spectra and the acid-base equilibrium constants of these compounds (Benassi et al., 2015).
Nonlinear Optics : The compound and its analogues were prepared for second-order nonlinear optics applications. The ethyl substitution in these compounds increased solubility in organic solvents, and the study involved counter anion exchange to afford SHG active crystals (Okada et al., 2003).
Serotonin Transporter Binding Study : This compound, along with analogues, demonstrated binding-induced fluorescence when interacting with the serotonin transporter (SERT). The study involved optical spectroscopy and molecular docking calculations to explore the compounds' responsiveness to chemical microenvironment changes (Wilson et al., 2014).
Characterization for Nonlinear Optical Applications : A study on 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium iodide involved crystal growth and characterization. It highlighted the compound's nonlinear optical properties and compared them with known cationic chromophores (Sundaram et al., 2020).
Exploring Solvent-Solvent Interactions : This compound was used in a study to explore solute-solvent and solvent-solvent interactions in various binary solvent mixtures. The research contributed to understanding the synergistic behavior observed in many mixed solvent systems (Bevilaqua et al., 2006).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWVBRDIKKGII-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530139 | |
Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Dimethylamino)phenyl)-1-methylpyridin-1-ium iodide | |
CAS RN |
1141-41-9 | |
Record name | Pyridinium, iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1141-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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